Fragment-Based Enzyme Inhibition: N-(Quinolin-3-yl)acrylamide IC50 vs. 3-Aminoquinoline Against T. cruzi Histidyl-tRNA Synthetase
In a fragment-based crystallographic cocktail screen, N-(quinolin-3-yl)acrylamide demonstrated measurable inhibition of Trypanosoma cruzi histidyl-tRNA synthetase (HisRS) with an IC50 of 0.85 mM at pH 7.5, 25°C [1]. Its co-crystal structure (PDB 4YRS) confirmed binding at a hotspot adjacent to the ATP-binding pocket [1]. By contrast, the simpler fragment quinolin-3-amine (3-aminoquinoline, CAS 580-17-6), which lacks the acrylamide warhead, binds the same hotspot but shows no covalent trapping capacity and reduced inhibitory potency [2]. This demonstrates that the acrylamide moiety of N-(quinolin-3-yl)acrylamide contributes measurably to target engagement beyond what the amine fragment alone provides.
| Evidence Dimension | Enzyme inhibition IC50 against T. cruzi HisRS |
|---|---|
| Target Compound Data | IC50 = 0.85 mM (pH 7.5, 25°C); confirmed binding by X-ray crystallography (PDB 4YRS) |
| Comparator Or Baseline | Quinolin-3-amine (3-aminoquinoline): binds same hotspot but no reported IC50 in the same assay; co-crystal structure (PDB 4YPF) shows binding without acrylamide warhead |
| Quantified Difference | N-(quinolin-3-yl)acrylamide provides IC50 = 0.85 mM; quinolin-3-amine lacks the acrylamide and cannot form covalent adducts with the target cysteine |
| Conditions | Fragment-based crystallographic cocktail screen; T. cruzi HisRS enzyme assay at pH 7.5, 25°C; validated by PDB entries 4YRS and 4YPF |
Why This Matters
Procurement of the parent acrylamide rather than the simpler 3-aminoquinoline precursor enables direct use in covalent fragment screening campaigns targeting parasitic ATP-binding enzymes, saving synthesis time and providing a validated starting point for structure-guided optimization.
- [1] Koh CY, Siddaramaiah LK, Ranade RM, Nguyen J, Jian T, Zhang Z, Gillespie JR, Buckner FS, Verlinde CLMJ, Fan E, Hol WGJ. A binding hotspot in Trypanosoma cruzi histidyl-tRNA synthetase revealed by fragment-based crystallographic cocktail screens. Acta Crystallogr D Biol Crystallogr. 2015;71(Pt 8):1684-1698. doi:10.1107/S1399004715007683. View Source
- [2] PDB Entry 4YPF. Crystal structure of T. cruzi Histidyl-tRNA synthetase in complex with quinolin-3-amine (Chem 84). Deposited 2015-03-12. RCSB Protein Data Bank. View Source
